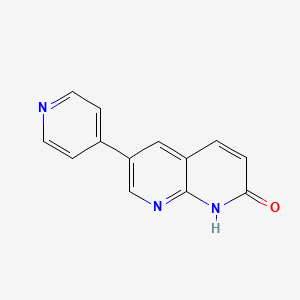

6-(4-pyridyl)-1H-1,8-naphthyridin-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61018-78-8 |

|---|---|

Molecular Formula |

C13H9N3O |

Molecular Weight |

223.23 g/mol |

IUPAC Name |

6-pyridin-4-yl-1H-1,8-naphthyridin-2-one |

InChI |

InChI=1S/C13H9N3O/c17-12-2-1-10-7-11(8-15-13(10)16-12)9-3-5-14-6-4-9/h1-8H,(H,15,16,17) |

InChI Key |

XUOXUOCNGOUDKW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)NC2=NC=C(C=C21)C3=CC=NC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,8 Naphthyridin 2 One Structures, with Emphasis on 6 Substituted Derivatives

Established Synthetic Routes to the 1,8-Naphthyridin-2-one Core

The construction of the 1,8-naphthyridin-2-one nucleus is predominantly achieved through condensation and cyclization reactions that build the second pyridinone ring onto a pre-existing pyridine (B92270) moiety.

Classical Condensation Reactions (e.g., Friedländer-type approaches)

The Friedländer annulation is a cornerstone in the synthesis of quinolines and their aza-analogs, including 1,8-naphthyridines. nih.govwikipedia.org This classical approach involves the base- or acid-catalyzed condensation of an o-aminoaromatic aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone, ester, or malonate derivative). wikipedia.org For the synthesis of the 1,8-naphthyridine (B1210474) core, 2-aminonicotinaldehyde serves as the key pyridine-based precursor. nih.gov

The reaction proceeds via an initial aldol (B89426) condensation followed by cyclization and dehydration to form the second ring. A variety of catalysts have been employed to promote this transformation, ranging from traditional bases like potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH) to more specialized systems designed to improve yields and reaction conditions. nih.gov Microwave-assisted synthesis using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in solvent-free conditions has also been reported as an efficient method. wikipedia.org

Table 1: Comparison of Catalysts in Friedländer Synthesis of 1,8-Naphthyridine Derivatives

| Catalyst | Substrates | Solvent | Conditions | Yield (%) | Reference |

| Choline (B1196258) Hydroxide | 2-aminonicotinaldehyde, Acetone | Water | 50 °C, 6h | 99 | nih.gov |

| NaOH | 2-aminonicotinaldehyde, Acetone | Water | 50 °C, 6h | 88 | nih.gov |

| KOH | 2-aminonicotinaldehyde, Acetone | Water | 50 °C, 6h | 84 | nih.gov |

| [Bmmim][Im] (Ionic Liquid) | 2-amino-3-pyridinecarboxaldehyde, 2-phenylacetophenone | Ionic Liquid | 80 °C, 24h | 95 | wikipedia.org |

| DABCO | 2-aminonicotinaldehyde, Phenylacetonitrile | Solvent-free | Microwave | 86 | wikipedia.org |

Cyclization Strategies Utilizing Pyridine Precursors

The synthesis of the 1,8-naphthyridin-2-one core is fundamentally a strategy of cyclization based on a pyridine precursor. The most common pathway begins with a 2-aminopyridine (B139424) derivative, specifically 2-aminonicotinaldehyde, which contains the necessary amine and aldehyde functionalities in an ortho arrangement to facilitate ring closure. nih.govacs.org

The reaction partner is typically a compound with an activated methylene (B1212753) group, such as an ester like ethyl acetoacetate. The process involves the condensation of the amino group of the pyridine precursor with the ketone of the reaction partner, and the aldehyde group with the active methylene, leading to the formation of the second heterocyclic ring. This strategy ensures the regioselective formation of the 1,8-naphthyridine skeleton. orgsyn.org The versatility of this approach allows for the introduction of various substituents on the newly formed ring by choosing appropriately substituted carbonyl compounds.

Strategies for Regioselective Functionalization at Position 6 of the 1,8-Naphthyridin-2-one Nucleus

To synthesize the target compound, 6-(4-pyridyl)-1H-1,8-naphthyridin-2-one, a pyridyl group must be selectively introduced at the C6 position of the naphthyridinone core. This is typically achieved on a pre-formed naphthyridine ring that has been halogenated at the C6 position, most commonly with bromine, creating a versatile synthetic handle for cross-coupling reactions.

Introduction of the 4-Pyridyl Moiety via Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling)

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl structures. mdpi.com This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. psu.edu

To introduce the 4-pyridyl moiety at the C6 position, a 6-bromo-1H-1,8-naphthyridin-2-one intermediate is reacted with 4-pyridylboronic acid. The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precatalyst. A base is essential for the activation of the organoboron species, and a variety of phosphine (B1218219) ligands are used to stabilize the palladium catalyst and facilitate the reaction steps. researchgate.net The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronate species, and reductive elimination to yield the final product and regenerate the catalyst.

Table 2: Key Components for a Typical Suzuki-Miyaura Coupling Reaction

| Component | Role | Common Examples |

| Substrate 1 | Electrophile | 6-Bromo-1H-1,8-naphthyridin-2-one |

| Substrate 2 | Nucleophile | 4-Pyridylboronic acid, Potassium 4-pyridyltrifluoroborate |

| Catalyst | Facilitates C-C bond formation | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |

| Ligand | Stabilizes catalyst, promotes reaction | Triphenylphosphine (PPh₃), SPhos, XPhos |

| Base | Activates boronic acid | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Reaction medium | Dioxane/Water, Toluene, DMF |

Alternative Synthetic Transformations for C6-Pyridyl Substitution

While the Suzuki-Miyaura reaction is the most prevalent method for this transformation due to the stability and low toxicity of boronic acids, other palladium-catalyzed cross-coupling reactions can also be employed for C6-pyridylation.

Stille Coupling: This reaction utilizes organotin reagents (stannanes) in place of organoboron compounds. nih.govwikipedia.org The coupling of 6-bromo-1H-1,8-naphthyridin-2-one with a tributyl(4-pyridyl)stannane could yield the desired product. However, the high toxicity of organotin compounds and difficulties in removing tin byproducts often make this a less desirable route. thermofisher.com

Negishi Coupling: In this method, an organozinc reagent is coupled with the organic halide. wikipedia.orgorganic-chemistry.org The required 4-pyridylzinc halide can be prepared and reacted with the 6-bromo precursor. Negishi couplings are known for their high reactivity and functional group tolerance. orgsyn.orgresearchgate.net

Hiyama Coupling: This reaction employs organosilanes, which are activated by a fluoride (B91410) source (like TBAF) or a base. wikipedia.orgorganic-chemistry.org Organosilanes are environmentally benign and readily available, making Hiyama coupling an attractive, though less common, alternative. researchgate.net

Direct Arylation: More recent methods focus on C-H activation, which could theoretically couple a pyridine derivative directly to the C6-H bond of the naphthyridinone core, avoiding the need for pre-halogenation. researchgate.net However, achieving high regioselectivity at the C6 position in the presence of other C-H bonds can be challenging. acs.org

Novel and Sustainable Synthetic Approaches for 1,8-Naphthyridin-2-one Derivatives

Modern synthetic chemistry places a strong emphasis on "green" methodologies that minimize environmental impact. Several sustainable approaches have been developed for the synthesis of the 1,8-naphthyridine core.

One of the most significant advances has been the use of water as a reaction solvent. organic-chemistry.org The Friedländer synthesis of 1,8-naphthyridines has been successfully performed in water, often with the aid of a biocompatible ionic liquid catalyst such as choline hydroxide. nih.govacs.org This approach eliminates the need for volatile and often toxic organic solvents, simplifies product isolation, and can lead to excellent yields. nih.govorgsyn.org

The use of basic ionic liquids as both the catalyst and the solvent is another green strategy. wikipedia.orgorganic-chemistry.org These ionic liquids can be recovered and reused, reducing waste and cost. Furthermore, microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times for the Friedländer condensation, often under solvent-free conditions, which further enhances the environmental credentials of the synthesis. wikipedia.org

Table 3: Comparison of Conventional vs. Sustainable Synthetic Approaches for the 1,8-Naphthyridine Core

| Feature | Conventional Approach | Sustainable Approach | Example |

| Solvent | Organic solvents (e.g., DMF, Toluene) | Water, Ionic Liquids, or Solvent-free | Friedländer reaction in water nih.gov |

| Catalyst | Metal catalysts, strong acids/bases | Biocompatible catalysts (Choline hydroxide), recyclable ionic liquids | Choline hydroxide in water acs.org |

| Energy Input | Conventional heating (hours) | Microwave irradiation (minutes) | DABCO-catalyzed microwave synthesis wikipedia.org |

| Workup | Chromatographic separation | Simple extraction or filtration | Product precipitation from water nih.gov |

| Waste | Organic solvent waste, catalyst residue | Minimal waste, recyclable components | Reusable ionic liquid catalyst/solvent wikipedia.org |

Spectroscopic and Analytical Characterization Techniques for Structural Confirmation of this compound Analogs

The structural confirmation of this compound and its analogs relies on a combination of modern spectroscopic and analytical techniques. These methods provide unambiguous evidence of the compound's connectivity, and molecular weight. The primary techniques employed include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. nih.govrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the protons on the naphthyridinone core and the pyridyl ring. The coupling patterns (e.g., doublets, triplets) help to establish the substitution pattern. A broad singlet corresponding to the N-H proton of the pyridone ring is also a key feature.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals indicate their electronic environment (e.g., aromatic, carbonyl). The spectrum would show characteristic signals for the carbonyl carbon (C-2) of the pyridone ring at a downfield shift (typically >160 ppm), as well as distinct signals for the carbons of both the naphthyridine and pyridine rings.

The following tables present representative and expected NMR data for this compound, based on data from analogous structures. rsc.orgrsc.orgchemicalbook.comresearchgate.net

Representative ¹H NMR Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-3 | ~6.6 - 6.8 | d |

| H-4 | ~7.8 - 8.0 | d |

| H-5 | ~8.0 - 8.2 | d |

| H-7 | ~8.6 - 8.8 | d |

| H-2', H-6' (Pyridyl) | ~8.7 - 8.9 | d |

| H-3', H-5' (Pyridyl) | ~7.6 - 7.8 | d |

Representative ¹³C NMR Data

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~161 - 163 |

| C-3 | ~120 - 122 |

| C-4 | ~138 - 140 |

| C-4a | ~118 - 120 |

| C-5 | ~115 - 117 |

| C-6 | ~148 - 150 |

| C-7 | ~135 - 137 |

| C-8 | ~152 - 154 |

| C-8a | ~145 - 147 |

| C-1' (Pyridyl) | ~144 - 146 |

| C-2', C-6' (Pyridyl) | ~150 - 152 |

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion peak ([M+H]⁺).

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the presence of specific functional groups. For this compound, key characteristic absorption bands would include:

N-H stretch: A broad absorption band around 3200-3400 cm⁻¹ corresponding to the N-H group of the pyridone.

C=O stretch: A strong absorption band around 1650-1670 cm⁻¹ for the carbonyl group of the lactam.

C=N and C=C stretches: Multiple sharp absorptions in the 1400-1600 cm⁻¹ region, characteristic of the aromatic rings.

Together, these analytical methods provide a comprehensive characterization, confirming the successful synthesis and verifying the precise chemical structure of this compound.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 6 4 Pyridyl 1h 1,8 Naphthyridin 2 One and Its Derivatives

Influence of the 4-Pyridyl Substituent at Position 6 on Biological Activity and Selectivity

The presence of a 4-pyridyl ring at the C6-position is a defining feature of the parent compound, playing a pivotal role in its interaction with biological targets. The nitrogen atom within this ring introduces unique electronic properties and potential for hydrogen bonding, which are critical for molecular recognition.

The pyridine (B92270) moiety, an isostere of benzene, is a privileged structure in drug design. rsc.org Its inclusion in a molecule can enhance biochemical potency, improve metabolic stability, and increase cellular permeability. rsc.org The nitrogen atom in the pyridyl ring significantly influences the electronic distribution of the molecule, creating a dipole moment and acting as a hydrogen bond acceptor. This capability is often crucial for anchoring the ligand within the active site of a target protein or enzyme. rsc.org

The position of the nitrogen atom within the pyridyl substituent (e.g., 4-pyridyl, 3-pyridyl, or 2-pyridyl) can dramatically alter biological activity and target selectivity. This phenomenon, known as positional isomerism, highlights the sensitivity of ligand-target interactions to the precise location of key functional groups.

Table 1: Effect of Pyridyl Nitrogen Position on Antibacterial Activity Interactive data table based on findings from related Schiff base compounds.

| Compound Isomer | Target Organism | Relative Efficacy | Implied Target Enzyme |

|---|---|---|---|

| 4-Pyridyl Derivative | Staphylococcus aureus | More Effective | GyraseB |

| 3-Pyridyl Derivative | Escherichia coli | More Effective | MurB |

Systematic SAR Analysis of Modifications at Other Positions of the 1,8-Naphthyridin-2-one Scaffold

Beyond the C6-substituent, modifications at the N1, C3, and C7 positions of the 1,8-naphthyridin-2-one core have been systematically explored to fine-tune the pharmacological profile of this class of compounds.

The N1 position of the pyridone ring is a common site for substitution, significantly impacting both target binding and pharmacokinetic properties. In the development of naphthyridinone-based HIV-1 integrase inhibitors, a series of N1-acetamide substituted compounds were explored to understand their SAR. researchgate.netnih.gov These studies revealed that modifications at the N1 position, in conjunction with changes at other sites like C3, directly influence enzyme inhibition and antiviral activity. researchgate.netnih.gov

Table 2: Influence of N1-Substituents on the Biological Activity of 1,8-Naphthyridinone Derivatives

| N1-Substituent | Compound Class | Observed Effect |

|---|---|---|

| Acetamide Derivatives | HIV-1 Integrase Inhibitors | Modulates enzyme inhibition and antiviral potency. researchgate.netnih.gov |

| Ethyl | Antibacterial Agents (e.g., Nalidixic Acid) | Foundational for activity against Gram-negative bacteria. nih.gov |

| Cyclopropyl | Antibacterial Agents | Provides potent antibacterial activity and good pharmacokinetics. nih.gov |

| Substituted Phenyl | Antibacterial Agents | Provides potent antibacterial activity and good pharmacokinetics. nih.gov |

The C3 position offers another critical handle for modulating the pharmacological activity of the 1,8-naphthyridin-2-one scaffold. The nature of the substituent at this position can define the compound's mechanism of action and biological target.

In the quinolone and naphthyridone class of antibiotics, a carboxylic acid group at the C3 position is essential for their mechanism of action, which involves inhibiting bacterial DNA gyrase. nih.gov Nalidixic acid and its analogs all share this key functional group. nih.gov For HIV-1 integrase inhibitors based on the naphthyridinone scaffold, extensive research has been conducted on various C3-amide groups in combination with N1-substituents to optimize potency and protein binding effects. researchgate.netnih.gov This dual substitution strategy allows for fine-tuning of the molecule's interaction with the enzyme's active site. researchgate.netnih.gov

The C7 position provides a vector pointing into solvent-exposed regions in many enzyme active sites, making it an ideal point for modification to enhance potency and specificity, or to improve physicochemical properties. In the family of 4-oxo-1,8-naphthyridine-3-carboxylic acid antibacterials, the evolution from nalidixic acid (which has a methyl group at C7) to more potent fluoroquinolone analogs often involves the introduction of a nitrogen-containing heterocycle at this position. nih.gov

For example, enoxacin, a potent antibacterial agent, features a piperazine (B1678402) ring at the C7 position. nih.gov This substituent is crucial for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. nih.gov Further studies demonstrated that introducing a 3-amino-2-methyl-1-azetidinyl group at C-7 resulted in compounds with an excellent balance of antibacterial, pharmacokinetic, and physicochemical properties. nih.gov These examples clearly show that bulky, nitrogen-containing substituents at C7 are well-tolerated and can significantly enhance the desired biological activity.

Table 3: Impact of C7-Substituents on Antibacterial Activity of 1,8-Naphthyridinone Analogs

| C7-Substituent | Example Compound | Impact on Activity |

|---|---|---|

| Methyl | Nalidixic Acid | Foundational activity, primarily against Gram-negative bacteria. nih.gov |

| Piperazin-1-yl | Enoxacin | Broadens spectrum of activity. nih.gov |

| 3-amino-2-methyl-1-azetidinyl | Experimental Derivatives | Provides superior antibacterial and pharmacokinetic profiles. nih.gov |

Rational Design Strategies Based on SAR Data for Potency and Specificity Enhancement

The evolution of 6-(4-pyridyl)-1H-1,8-naphthyridin-2-one and its derivatives from initial hits to highly potent and selective drug candidates is a testament to the power of rational design strategies. Guided by Structure-Activity Relationship (SAR) data, medicinal chemists employ a variety of techniques to methodically modify the core scaffold, enhancing its interaction with the biological target while minimizing off-target effects. These strategies often involve an iterative process of computational modeling, chemical synthesis, and biological evaluation to refine the molecular architecture for optimal performance.

A cornerstone of rational design is the use of molecular modeling and computational studies. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling help to correlate the physicochemical properties of the derivatives with their biological activities, providing predictive models for the design of new compounds. researchgate.net Molecular docking studies are also crucial, offering insights into how a molecule binds to the active site of its target protein. This allows for the strategic placement of functional groups to maximize favorable interactions, such as hydrogen bonds or hydrophobic contacts, thereby enhancing potency and specificity. rsc.orgresearchgate.net

One of the primary strategies involves modifying key positions on the 1,8-naphthyridin-2-one nucleus that have been identified through SAR studies as being critical for biological activity. For the broader 1,8-naphthyridine (B1210474) class, substitutions at the N-1, C-3, and C-7 positions have been shown to be particularly important for modulating potency and selectivity. nih.gov For instance, in the development of cannabinoid receptor 2 (CB2) agonists based on a 1,8-naphthyridin-2(1H)-on-3-carboxamide scaffold, SAR data from a previous series of 1,8-naphthyridin-4(1H)-one derivatives guided the design. nih.gov This "scaffold hopping" approach, combined with targeted substitutions, led to the identification of compounds with subnanomolar affinity for the CB2 receptor and over 200-fold selectivity against the CB1 receptor. nih.gov

The rational design process often focuses on optimizing the substituents at these key positions. For example, at the N-1 position, the introduction of groups like a benzyl (B1604629) substituent has proven effective in enhancing activity. nih.gov At the C-3 position, the elaboration of a carboxamide moiety allows for extensive exploration of chemical space. By varying the amine component of the carboxamide, researchers can fine-tune interactions with the target protein. Studies have shown that incorporating bulky, lipophilic groups such as adamantyl or substituted cyclohexyl rings can significantly increase potency. nih.gov

The following table illustrates how rational modifications to the 1,8-naphthyridin-2(1H)-on-3-carboxamide scaffold, based on SAR data, led to compounds with high affinity and selectivity for the CB2 receptor.

| Compound | N-1 Substituent | C-3 Carboxamide Substituent | CB2 Ki (nM) | CB1/CB2 Selectivity |

| 6 | Benzyl | Adamantan-1-yl | 0.83 | > 2410 |

| 12 | Benzyl | 4-Methylcyclohexyl | 0.49 | > 2041 |

| cis-12 | Benzyl | cis-4-Methylcyclohexyl | 0.35 | > 2857 |

| 13 | Benzyl | 4-Trifluoromethylcyclohexyl | 0.53 | > 1887 |

| cis-13 | Benzyl | cis-4-Trifluoromethylcyclohexyl | 0.28 | > 3571 |

| Data sourced from a study on cannabinoid receptor agonists. nih.gov |

Another powerful rational design strategy is structure-based drug design (SBDD), which relies on the three-dimensional structure of the target protein, often obtained through X-ray crystallography. nih.gov This allows for the precise design of inhibitors that fit perfectly into the binding site. For example, in the development of Aurora kinase inhibitors based on a related 5H-benzo[c] nih.govmdpi.comnaphthyridin-6-one scaffold, a crystal structure of an initial hit complexed with Aurora A kinase provided a detailed map of the binding site. nih.gov This structural information guided the subsequent SAR campaign, enabling the optimization of substituents to exploit specific interactions within the ATP-binding pocket, ultimately leading to potent and selective pan-Aurora inhibitors. nih.gov

Similarly, in the design of selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors, a novel series of 1,6-naphthyridin-2(1H)-one derivatives was specifically designed to target the Cys552 residue, which is unique to this FGFR subtype. ebi.ac.uk This approach of targeting non-conserved residues is a key strategy for achieving high levels of specificity. The optimization process led to a representative compound, A34 , which demonstrated excellent potency against FGFR4 and strong anti-proliferative activity in FGFR4-dependent cancer cell lines. ebi.ac.uk

The molecular hybridization approach is another rational design principle where structural motifs from different active compounds are combined to create a new hybrid molecule with enhanced properties. This strategy was employed in the design of 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives with anti-mycobacterial activity. rsc.orgnih.gov By combining the 1,8-naphthyridine core with other pharmacophores known to have anti-tubercular effects, researchers were able to develop potent compounds like ANA-12 , which exhibited a Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL against Mycobacterium tuberculosis. rsc.org

The following table summarizes the activity of rationally designed 1,8-naphthyridine-3-carbonitrile analogues against M. tuberculosis H37Rv.

| Compound | Key Structural Features | MIC (μg/mL) |

| ANA-12 | Hybrid of 1,8-naphthyridine and other anti-tubercular motifs | 6.25 |

| ANC-2 | - | 12.5 |

| ANA-1 | - | 12.5 |

| ANA-6 | - | 12.5 |

| ANA-7 | - | 12.5 |

| ANA-8 | - | 12.5 |

| ANA-10 | - | 12.5 |

| Data sourced from a study on anti-mycobacterial agents. rsc.orgnih.gov |

Preclinical Pharmacological Spectrum of 6 4 Pyridyl 1h 1,8 Naphthyridin 2 One and Derivatives

In Vitro Biological Efficacy Assessment

The initial phase of preclinical evaluation involves a comprehensive assessment of the compound's biological activity in controlled laboratory settings. This typically includes testing against various cell lines and pathogens to determine its specific effects and potency.

Antiproliferative Activity against Diverse Cancer Cell Lines

Naphthyridine derivatives have been extensively studied for their potential as anticancer agents. nih.govnih.gov Research has shown that various substituted 1,8-naphthyridin-4-ones and 1,6-naphthyridin-2(1H)-ones exhibit significant cytotoxic effects against a panel of human tumor cell lines. nih.govmdpi.com

One study on 2-thienyl-1,8-naphthyridin-4-ones demonstrated significant growth inhibition against cell lines derived from non-small-cell lung, colon, central nervous system, melanoma, ovarian, prostate, and breast cancers. nih.gov Similarly, a series of pyrazolo-naphthyridine derivatives showed notable antiproliferative activity against breast cancer cells, with IC50 values ranging from 1.47 to 35.3 µM. nih.gov

More specifically, derivatives of the related 1,6-naphthyridin-2(1H)-one scaffold have been identified as potent inhibitors of key cancer-related targets. One such derivative, A34, was developed as a highly selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a critical signaling pathway in hepatocellular carcinoma (HCC). acs.orgebi.ac.uk Another set of analogs based on the 1,6-naphthyridin-2(1H)-one structure were designed as inhibitors of Heat shock protein 90 (Hsp90) and evaluated against breast cancer cell lines. nih.gov The diverse biological activity of pyridine-based compounds, which share a core structural element, has been widely reviewed, highlighting their role as a template for designing new molecules with antiproliferative effects. mdpi.comresearchgate.net

Table 1: Antiproliferative Activity of Naphthyridinone Derivatives

| Compound Class | Target/Mechanism | Cancer Cell Lines | Reported Activity | Citation |

|---|---|---|---|---|

| Pyrazolo-naphthyridines | Not Specified | Breast cancer | IC50 values from 1.47 to 35.3 µM | nih.gov |

| 1,6-Naphthyridin-2(1H)-one derivatives | FGFR4 Inhibition | Hepatocellular carcinoma (FGFR4-dependent) | Excellent anti-proliferative activities | acs.org |

| 1,6-Naphthyridin-2(1H)-one analogs | Hsp90 Inhibition | Breast cancer | Evaluated for antiproliferative properties | nih.gov |

| 2-Thienyl-1,8-naphthyridin-4-ones | Tubulin Polymerization Inhibition | Lung, colon, CNS, melanoma, ovarian, prostate, breast | Strong cytotoxic effects (µM to sub-µM range) | nih.gov |

Antimicrobial Spectrum (e.g., Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains)

The 1,8-naphthyridine (B1210474) core is famously associated with antibacterial agents, with 4-oxo-1,8-naphthyridine-3-carboxylic acid forming the basic structure of quinolone antibiotics like nalidixic acid. nih.gov These compounds function by inhibiting bacterial DNA gyrase and topoisomerase IV, thereby blocking DNA replication. nih.gov This class includes well-known drugs such as enoxacin, gemifloxacin, and trovafloxacin, which have a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.gov

While many antibacterial naphthyridines are of the 4-oxo subclass, derivatives of the 2-oxo scaffold have also been investigated. For instance, 4-Amino-6-benzotriazol-1-yl-1,2-dihydro-5-methyl-2-oxo-1,8-naphthyridine-3-carbonitrile demonstrated strong bactericidal activity against Staphylococcus aureus (a Gram-positive bacterium) and fungicidal activity against Aspergillus niger. nih.gov

Interestingly, some 1,8-naphthyridine derivatives that lack direct antibacterial activity on their own have been shown to potentiate the effects of existing antibiotics. nih.gov Studies have demonstrated that compounds like 7-acetamido-1,8-naphthyridin-4(1H)-one can act synergistically with fluoroquinolones (e.g., norfloxacin, ofloxacin), significantly reducing the minimum inhibitory concentration (MIC) required to inhibit the growth of multi-resistant strains of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.gov

Table 2: Antimicrobial Activity of Naphthyridine Derivatives

| Compound Class/Derivative | Target Organisms | Mode of Action | Citation |

|---|---|---|---|

| 4-Oxo-1,8-naphthyridine-3-carboxylic acids (e.g., Nalidixic acid, Enoxacin) | Gram-positive and Gram-negative bacteria | Inhibition of DNA gyrase and topoisomerase IV | nih.gov |

| 4-Amino-6-benzotriazol-1-yl-1,2-dihydro-5-methyl-2-oxo-1,8-naphthyridine-3-carbonitrile | Staphylococcus aureus, Aspergillus niger | Bactericidal and fungicidal | nih.gov |

| 7-acetamido-1,8-naphthyridin-4(1H)-one | Multi-resistant E. coli, P. aeruginosa, S. aureus | Potentiates activity of fluoroquinolone antibiotics (synergism) | nih.gov |

Antimalarial Activity against Plasmodium Parasites

The search for novel antimalarial agents has led to the investigation of various heterocyclic compounds, including naphthyridines. While specific data on 6-(4-pyridyl)-1H-1,8-naphthyridin-2-one is limited, related structures have shown promise. For example, studies on 2,8-disubstituted-1,5-naphthyridines identified them as dual inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PI4K) and hemozoin formation, both critical pathways for the parasite's survival. nih.gov The addition of basic nitrogen groups to the naphthyridine scaffold has been observed to enhance antimalarial activity. nih.gov

Furthermore, the broader class of pyrazolo-pyridine derivatives, which are structurally related, have been reported to possess antimalarial properties among other biological activities. nih.gov The general approach of screening natural products and synthetic compounds continues to identify new scaffolds with antiplasmodial activity against various strains of P. falciparum. nih.govresearchgate.netmalariaworld.orgresearchgate.net

Anti-Inflammatory and Analgesic Effects

Several classes of 1,8-naphthyridine derivatives have demonstrated significant anti-inflammatory and analgesic properties in preclinical models. nih.gov A study focused on 4-hydroxy-2(1H)-oxo-1-phenyl-1,8-naphthyridine-3-carboxamides identified derivatives with potent activity against carrageenin-, zymosan-, and arachidonic acid-induced rat paw edema. nih.gov These compounds, particularly those bearing a pyridine (B92270) ring on the amide nitrogen, exhibited a broader spectrum of anti-inflammatory activity than classical NSAIDs like indomethacin. nih.gov

Another investigation into substituted 5-amino nih.govnih.govnih.govtriazolo[4,3-a] nih.govnih.govnaphthyridine-6-carboxamides also revealed compounds with very interesting anti-inflammatory properties in rats. nih.gov Other derivatives within the same study were found to have prevalent analgesic activity, which was often accompanied by sedative effects in mice. nih.gov One of the most effective anti-inflammatory compounds from this series showed an 80% inhibition of edema and was devoid of gastrolesive effects at high oral doses in rats. nih.gov

In Vivo Efficacy Studies in Established Preclinical Disease Models

Following promising in vitro results, lead compounds are advanced to in vivo studies using animal models to assess their efficacy and behavior in a whole biological system.

Tumor Xenograft Models for Anticancer Potential

The anticancer potential of naphthyridinone derivatives has been validated in in vivo tumor xenograft models, where human cancer cells are implanted into immunocompromised mice. A potent and selective 1,6-naphthyridin-2(1H)-one derivative, compound A34, which targets FGFR4, demonstrated remarkable antitumor efficacy in a Hep-3B hepatocellular carcinoma xenograft model. acs.org

Similarly, a 1,7-naphthyridine (B1217170) alkaloid known as Bisleuconothine A was shown to reduce tumor growth in mice carrying an HCT116 colon cancer xenograft. nih.gov These in vivo studies are crucial as they provide evidence of a compound's ability to inhibit tumor growth in a complex biological environment, a critical step towards potential clinical development. researchgate.net

Murine Models of Infectious Diseases (e.g., Malaria, Bacterial Infections)

The therapeutic potential of the 1,8-naphthyridine scaffold, including derivatives of this compound, has been investigated in various murine models of infectious diseases. Research has particularly focused on its efficacy against parasitic infections like malaria and a range of bacterial pathogens.

Malaria: In the search for new antimalarial agents, pyridine derivatives have been synthesized and evaluated for their in vivo activity against Plasmodium berghei. nih.gov A 4-day standard suppressive test in mice infected with a chloroquine (B1663885) (CQ)-sensitive P. berghei ANKA strain was used to determine efficacy. nih.gov Certain pyridine derivatives demonstrated significant inhibition of parasite multiplication. nih.gov For instance, compounds identified as 2a and 2g showed 90% and 91% inhibition of parasite multiplication, respectively. nih.gov The broader naphthyridine class has also shown promise, with some 1,5-naphthyridine (B1222797) derivatives demonstrating efficacy in a humanized mouse malaria infection model. researchgate.netacs.org

Table 1: In Vivo Antimalarial Activity of Pyridine Derivatives against P. berghei

| Compound | Parasite Inhibition (%) |

|---|---|

| 2a | 90 |

| 2g | 91 |

Bacterial Infections: The 1,8-naphthyridine core is a well-established pharmacophore in antibacterial agents, most notably the quinolone antibiotics. mdpi.com Studies have evaluated the activity of various 1,8-naphthyridine derivatives against multi-resistant bacterial strains. While some derivatives, such as 7-acetamido-1,8-naphthyridin-4(1H)-one and 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide, did not show clinically relevant direct antibacterial activity (Minimum Inhibitory Concentration [MIC] ≥ 1.024 µg/mL), they demonstrated a significant ability to potentiate the effects of existing antibiotics. nih.govnih.gov

In murine models and against clinically relevant strains like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, these compounds were shown to work synergistically with fluoroquinolones such as norfloxacin, ofloxacin, and lomefloxacin, significantly reducing their MICs. nih.govnih.gov This suggests a role for these derivatives as antibiotic modulators or adjuvants in combating drug-resistant infections. nih.gov Other research into different nalidixic acid derivatives has identified compounds with potent in vivo activity, reducing bacterial load in the lung and spleen tissues in animal models of tuberculosis. mdpi.com

Table 2: Antibiotic Modulating Activity of a 1,8-Naphthyridine Derivative (3-TNB)

| Bacterial Strain | Antibiotic | MIC Reduction Factor (approx.) |

|---|---|---|

| E. coli 06 | Lomefloxacin | 5x (16 to 3.2 µg/mL) |

| S. aureus 10 | Norfloxacin | 4x |

| P. aeruginosa 24 | Ofloxacin | 2x |

Data derived from studies on 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide (3-TNB) combined with various fluoroquinolones. nih.gov

Assessment in Models of Neurological and Immunological Disorders

The versatility of the 1,8-naphthyridine scaffold extends to applications in non-infectious diseases, with derivatives showing potential in preclinical assessments for both neurological and immunological disorders. nih.gov

Neurological Disorders: The 1,8-naphthyridine framework is recognized for its potential in addressing neurological conditions such as Alzheimer's disease, multiple sclerosis, and depression. nih.gov Research has explored the synthesis of novel 1,8-naphthyridine derivatives as potential agents for Parkinson's disease. nih.gov In silico studies, based on structure-activity relationships, have shown that modifications to the nucleus can enhance binding efficiency and potency towards the Adenosine (B11128) A2A receptor, a key target in Parkinson's therapy. nih.gov Specific synthesized compounds showed high docking scores and stable complex formation with the human A2A receptor in molecular dynamics simulations, suggesting they may act as A2A receptor antagonists. nih.gov

Immunological Disorders: In the context of immunological and autoimmune-related neurological disorders, a specific 1,8-naphthyridine derivative, VL15, has been investigated for its immunomodulatory properties. nih.gov Identified as a selective cannabinoid CB2 receptor compound, VL15 was assessed for its effects on activated peripheral blood mononuclear cells (PBMCs). nih.gov The study found that VL15 reduces PBMC proliferation, halts cell cycle progression, and down-regulates T-cell activation markers. nih.gov Furthermore, it was shown to decrease the expression of key phosphorylated proteins in inflammatory signaling pathways, including NF-kB, IKKαβ, IKBα, ERK, and Akt. nih.gov These findings suggest that by controlling the immune response, such derivatives could have therapeutic applications in pathologies with an autoimmune component, like multiple sclerosis. nih.gov

Table 3: Immunomodulatory Effects of 1,8-Naphthyridine Derivative VL15

| Biological Process/Marker | Observed Effect |

|---|---|

| PBMC Proliferation | Reduced |

| Cell Cycle Progression | Blocked |

| T-cell Activation Markers | Down-regulated |

| NF-kB, IKKαβ, IKBα Phosphorylation | Down-regulated |

Q & A

Basic: What are the key considerations when designing a synthesis route for 6-(4-pyridyl)-1H-1,8-naphthyridin-2-one to avoid unintended byproducts?

Answer:

When designing synthetic routes, reaction conditions (e.g., solvent, temperature, and pH) must be carefully optimized. For example, in the reaction of 6-aminopyridone with phenacylcyanide, unexpected degradation of intermediates led to 6-amino-3-cyano-1,4-dimethyl-(1H)-pyridine-2-one instead of the desired 1,8-naphthyridine derivative. This highlights the need to stabilize intermediates (e.g., using mild bases or low temperatures) and monitor reaction progress via TLC or HPLC . Additionally, competing pathways (e.g., nucleophilic substitution vs. nitrene formation) should be evaluated using kinetic studies or isotopic labeling .

Basic: How can researchers characterize the crystalline structure of this compound derivatives?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. For instance, the monohydrate form of 7-amino-1,8-naphthyridin-2(1H)-one was characterized at 113 K, yielding a mean C–C bond length of 0.004 Å and R factor = 0.063. Key steps include:

- Growing high-quality crystals via slow evaporation.

- Collecting data with a synchrotron or rotating anode source.

- Refining structures using software like SHELX or Olex2 .

Advanced: How does the stability of 1,8-naphthyridin-2-one intermediates influence product distribution under basic conditions?

Answer:

Intermediate stability dictates regioselectivity and product ratios. For example, malononitrile reactions under basic conditions favor 1,8-naphthyridin-2-one formation over pyridone derivatives due to thermodynamic stabilization via resonance. Degradation pathways (e.g., ring-opening or tautomerization) can be suppressed by using aprotic solvents or stabilizing agents like crown ethers . Computational methods (DFT calculations) can predict intermediate stability and guide condition optimization .

Advanced: What methodologies are effective for achieving regioselective functionalization at the pyridyl or naphthyridinone rings?

Answer:

Regioselectivity is controlled by electronic and steric factors:

- Nitration: Nitric acid in H₂SO₄ selectively nitrates the meta position of the phenyl group in 7-amino-4-phenyl-1,8-naphthyridin-2(1H)-one, yielding a 3:2 ratio of m-nitro to p-nitro isomers .

- Suzuki Coupling: Pd-catalyzed coupling of 1-butyl-4-chloro-3-nitro-1,8-naphthyridin-2(1H)-one with phenylboronic acid achieves 86% yield at the C4 position .

- Cycloaddition: Isobutene reacts selectively with 4-hydroxy-1-phenyl-1,8-naphthyridin-2(1H)-one to form tetrahydrocyc[c][1,8]naphthyridin-3-(4H)-one derivatives .

Advanced: How can thermal rearrangement pathways be leveraged to synthesize novel 1,8-naphthyridinone derivatives?

Answer:

Thermal rearrangements enable access to fused-ring systems. For example, 2-benzyl-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes rearrangement at 220–263°C to form 2-benzyl-7-methyl-1,8-naphthyridin-4(1H)-one. Key factors include:

- Temperature Control: Higher temperatures (263°C) reduce yields due to decomposition.

- Solvent Choice: High-boiling solvents like Dowtherm maintain reaction homogeneity .

- Mechanistic Insight: Radical trapping experiments confirm a non-ionic pathway .

Advanced: How should researchers analyze contradictory data in synthetic outcomes, such as unexpected product formation?

Answer:

Contradictions often arise from competing mechanisms. For example, alkylamine reactions with azidopyridones yield both 6-aminopyridones (minor) and alkylamino-cyano-pyridones (major). Resolution strategies include:

- Isolation of Intermediates: Trapping nitrene intermediates (e.g., 14 in Scheme 4) with spin traps or low temperatures.

- Spectroscopic Validation: IR (azide band at 2140 cm⁻¹ disappearance) and ¹H NMR (NH signal at δ 5.8–6.2 ppm) confirm substitution pathways .

- Computational Modeling: Transition state analysis identifies dominant pathways .

Basic: What analytical techniques are critical for verifying the purity of 1,8-naphthyridinone derivatives?

Answer:

Multi-technique approaches are essential:

- Chromatography: HPLC with UV/Vis detection (λ = 254–280 nm) separates regioisomers.

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular formulas (e.g., C₁₃H₁₀N₃O⁺ requires m/z 224.0820).

- Elemental Analysis: Carbon, hydrogen, and nitrogen content must match theoretical values within ±0.4% .

Advanced: What strategies enhance the solubility of this compound for biological testing?

Answer:

Derivatization improves solubility:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.